Apomine

Description

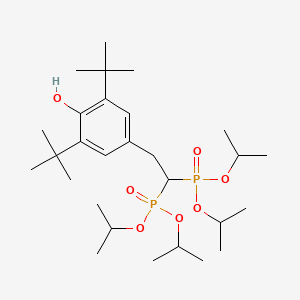

This compound is a 1,1-bisphosphonate ester with potential antineoplastic and hypocholesterolemic activities. This compound binds to hydroxyapatite crystals in the bone matrix where it inhibits enzymatic activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is required for the formation of mevalonate, the precursor of cholesterol. Consequently, shortage of mevalonate impedes the synthesis of downstream isoprenoids that are essential for protein prenylation. This leads to the loss of activity of proteins involved in osteoclast function and cellular proliferation, such as Ras and Rho, leading to an inhibition of cellular proliferation, and induction of osteoclasts apoptosis. In addition, this compound activates the farnesoid X activated receptor (FXR), a member of the nuclear hormone superfamily implicated in cholesterol metabolism and bile acid transport and may play a role in this agent's antineoplastic effect.

Structure

2D Structure

3D Structure

Properties

CAS No. |

126411-13-0 |

|---|---|

Molecular Formula |

C28H52O7P2 |

Molecular Weight |

562.7 g/mol |

IUPAC Name |

4-[2,2-bis[di(propan-2-yloxy)phosphoryl]ethyl]-2,6-ditert-butylphenol |

InChI |

InChI=1S/C28H52O7P2/c1-18(2)32-36(30,33-19(3)4)25(37(31,34-20(5)6)35-21(7)8)17-22-15-23(27(9,10)11)26(29)24(16-22)28(12,13)14/h15-16,18-21,25,29H,17H2,1-14H3 |

InChI Key |

YLJOVCWVJCDPLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(C(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(OC(C)C)OC(C)C)OC(C)C |

Appearance |

Solid powder |

Other CAS No. |

126411-13-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

apomine SR 45023A SR 9223i SR-45023A SR-9223i tetraisopropyl 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-ethyl-1,1-bisphosphonate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Apomorphine on D1/D2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apomorphine is a potent, non-ergoline dopamine agonist that has been a cornerstone in the treatment of motor fluctuations in Parkinson's disease.[1] Its clinical efficacy is intrinsically linked to its complex mechanism of action at dopamine receptors, particularly the D1 and D2 subtypes. This technical guide provides a comprehensive overview of apomorphine's interaction with these receptors, consolidating quantitative data on its binding and functional activity, detailing key experimental protocols for its characterization, and visualizing the intricate signaling pathways it modulates. Apomorphine acts as a nonselective agonist at both D1-like and D2-like receptors, influencing canonical G-protein-dependent signaling as well as β-arrestin-mediated pathways.[2][3] This dual activity and its nuanced signaling profile, often referred to as biased agonism, are critical to its therapeutic effects and side-effect profile.

Quantitative Profile of Apomorphine at D1 and D2 Receptors

Apomorphine's pharmacological profile is characterized by its high affinity and potent agonism at both D1 and D2 receptor families.[4] It is reported to have a moderate-to-high affinity for most dopamine receptor subtypes, which may contribute to its clinical efficacy being comparable to that of levodopa.[5] The following tables summarize the quantitative data for apomorphine's binding affinity (Ki) and functional potency (EC50) at human D1 and D2 receptors, compiled from various in vitro studies.

Table 1: Binding Affinity (Ki) of Apomorphine at Dopamine Receptors

| Receptor Subtype | Reported Ki (nM) | Reference Compound | Notes |

| D1 | ~20-50 | N/A | Apomorphine generally shows a lower affinity for D1 compared to D2 receptors.[5] |

| D2 | ~2-10 | N/A | Exhibits high affinity for the D2 receptor, contributing to its potent effects.[6][7] |

| D3 | ~1-5 | N/A | High affinity, often comparable to or higher than for D2.[6] |

| D4 | ~5-20 | N/A | Moderate to high affinity.[6] |

| D5 | ~15-40 | N/A | Affinity is generally similar to that for D1.[6] |

Note: Ki values can vary between studies due to different experimental conditions, radioligands, and tissue preparations.

Table 2: Functional Potency (EC50) and Efficacy of Apomorphine

| Receptor & Pathway | Assay Type | EC50 (nM) | Efficacy (% of Dopamine) |

| D1 - Gs/cAMP | cAMP Accumulation | 1.8 | 98% |

| D1 - β-arrestin | β-arrestin Recruitment | 14.1 | 68% |

| D2 - Gi/cAMP | cAMP Inhibition | 0.23 | 98% |

| D2 - β-arrestin | β-arrestin Recruitment | 1.0 | 97% |

Data synthesized from a systematic comparison using biosensor assays.[3][8] This data highlights that apomorphine is a full agonist at both D1 and D2 receptors in the G-protein pathway, with a slightly lower maximal effect on β-arrestin recruitment at the D1 receptor.[3]

Signaling Pathways Modulated by Apomorphine

Dopamine receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. D1-like receptors (D1 and D5) typically couple to Gαs/olf proteins to stimulate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels.[5][9] Conversely, D2-like receptors (D2, D3, D4) couple to Gαi/o proteins to inhibit AC and decrease cAMP.[5][10] Beyond this canonical pathway, both receptor subtypes can also signal through β-arrestin, which can lead to receptor desensitization, internalization, and activation of distinct downstream effectors.[11] Apomorphine engages both of these signaling arms.[3]

Apomorphine-Activated D1 Receptor Signaling

Upon binding to the D1 receptor, apomorphine induces a conformational change that activates the associated Gαs/olf protein. This leads to the stimulation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors and ion channels, ultimately modulating neuronal excitability and gene expression.[12] Simultaneously, apomorphine can induce D1 receptor phosphorylation by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin 2.[11] This can both desensitize the G-protein signal and initiate a separate wave of signaling, for instance, by activating components of the MAP kinase cascade.[13]

Apomorphine-Activated D2 Receptor Signaling

At the D2 receptor, apomorphine's binding activates the inhibitory Gαi/o protein.[14] This has two primary effects: the inhibition of adenylyl cyclase, leading to a decrease in cellular cAMP levels, and the modulation of ion channels via the Gβγ subunit.[5] This reduction in cAMP activity generally opposes the effects of D1 receptor stimulation. Similar to the D1 receptor, agonist binding also promotes GRK-mediated phosphorylation of the D2 receptor, leading to β-arrestin 2 recruitment.[11] The β-arrestin pathway downstream of the D2 receptor has been linked to the regulation of the Akt/GSK3 signaling cascade.[11] Apomorphine acts as a potent, full agonist for G-protein signaling and a nearly full agonist for β-arrestin recruitment at the D2 receptor.[3]

Detailed Experimental Protocols

The characterization of apomorphine's activity at D1 and D2 receptors relies on a suite of established in vitro assays. Below are detailed methodologies for two fundamental experimental approaches.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound (apomorphine) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[15]

Objective: To determine the inhibitory constant (Ki) of apomorphine for D1 and D2 receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human D1 or D2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand:

-

Test Compound: Apomorphine hydrochloride.

-

Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol or 1 µM (+)-Butaclamol).[18][19]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates, glass fiber filters, and a scintillation counter.[19]

Protocol:

-

Preparation: Thaw the prepared cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields sufficient signal (e.g., 5-20 µg protein per well).

-

Compound Dilution: Prepare a serial dilution of apomorphine in the assay buffer. Concentrations should typically span a 5-log unit range to generate a full competition curve.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer.

-

The serially diluted apomorphine or buffer (for total binding) or non-specific binding control.

-

The radioligand at a fixed concentration, typically near its Kd value (e.g., 2.5 nM [³H]SCH 23390 for D1, 2 nM [³H]Raclopride for D2).[16]

-

The diluted cell membrane preparation to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).[19]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), washing the filters multiple times (e.g., 3x) with ice-cold assay buffer to separate bound from free radioligand.[19]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of apomorphine.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of apomorphine to act as an agonist by quantifying its effect on intracellular cAMP levels.

Objective: To determine the potency (EC50) and efficacy of apomorphine in modulating cAMP production via D1 (stimulation) or D2 (inhibition) receptors.

Materials:

-

Whole cells stably expressing human D1 or D2 receptors (e.g., CHO-K1 or HEK293).[20]

-

Assay Medium: e.g., HBSS or serum-free DMEM.

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

(For D2 inhibition assays) Forskolin or another adenylyl cyclase stimulator to elevate basal cAMP levels.[21]

-

Test Compound: Apomorphine hydrochloride.

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase reporter-based systems).[22][23]

Protocol:

-

Cell Culture: Plate the cells in 96- or 384-well plates and grow to near confluency.

-

Pre-incubation: Wash the cells with assay medium and then pre-incubate them with a PDE inhibitor (e.g., IBMX) for a short period (e.g., 10-30 minutes) at 37°C.

-

Agonist Stimulation:

-

For D1 (Stimulation): Add serial dilutions of apomorphine to the cells and incubate for 15-30 minutes at 37°C.

-

For D2 (Inhibition): Co-incubate the cells with serial dilutions of apomorphine and a fixed concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C.[21]

-

-

Cell Lysis: Lyse the cells according to the detection kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP measurement using the chosen detection method (e.g., adding HTRF reagents and reading fluorescence).

-

Data Analysis:

-

Convert the raw signal to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the log concentration of apomorphine.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (maximum effect).

-

Calculate efficacy by comparing the Emax of apomorphine to that of the endogenous agonist, dopamine.

-

Conclusion

Apomorphine's mechanism of action is a paradigm of complex dopamine receptor pharmacology. It is a non-selective, high-potency agonist that engages both D1-like and D2-like receptors.[2] Its activity extends beyond simple G-protein activation to include the nuanced modulation of β-arrestin pathways, exhibiting a profile of biased agonism.[3] This multifaceted signaling profile is fundamental to its potent anti-parkinsonian effects. A thorough understanding of its binding affinities, functional potencies, and pathway selectivity, as determined by the methodologies outlined in this guide, is crucial for the rational design of next-generation dopaminergic therapies with improved efficacy and reduced side effects.

References

- 1. Dopamine agonists in Parkinson's disease: a look at apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apomorphine-induced activation of dopamine receptors modulates FGF-2 expression in astrocytic cultures and promotes survival of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 13. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. innoprot.com [innoprot.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. researchgate.net [researchgate.net]

- 22. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Magic™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

The Aporphine Alkaloid: A Technical Guide to the Discovery and Dopaminergic History of Apomorphine

Abstract: Apomorphine, a non-ergoline dopamine agonist, stands as the oldest therapeutic agent for Parkinson's disease still in use today.[1] Its journey from a laboratory curiosity derived from morphine to a cornerstone treatment for motor fluctuations in advanced Parkinson's disease is a compelling narrative of chemical synthesis, pharmacological investigation, and clinical innovation. This whitepaper provides a detailed technical exploration of the discovery and history of apomorphine, with a specific focus on its characterization as a dopamine agonist. It covers its initial synthesis, pharmacological profile, mechanism of action, and the key experimental methodologies that elucidated its function. Quantitative data are presented for comparative analysis, and critical pathways and protocols are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals.

A Journey Through Time: Early Synthesis and Discovery

The story of apomorphine begins not in a search for a neurological treatment, but through the chemical manipulation of an opioid. Contrary to what its name suggests, apomorphine contains neither the morphine skeleton nor any opioid activity.[2] The "apo-" prefix signifies its origin as a derivative, specifically a product of morphine's molecular rearrangement.[2]

The Birth of a Molecule: Acid-Catalyzed Rearrangement

The first synthesis of apomorphine is credited to Adolf Edvard Arppe in 1845, who produced the compound by heating morphine with an excess of sulfuric acid.[1][3] However, it was the work of Matthiessen and Wright in 1869 that brought the compound to the forefront of the medical community.[1] They synthesized apomorphine hydrochlorate—the salt form used in modern therapeutics—by heating morphine with concentrated hydrochloric acid.[1][3] This process involves an acid-catalyzed dehydration of the morphine molecule, leading to a fundamental structural rearrangement to form the aporphine backbone.[3] The chemical formula was identified as C₁₇H₁₇NO₂, representing the loss of one water molecule (H₂O) from morphine (C₁₇H₁₉NO₃).[1]

Early Therapeutic Roles: From Emetic to Sedative

Initial medical interest in apomorphine was centered on its potent emetic (vomit-inducing) properties.[1][2] This effect is mediated by the stimulation of dopamine receptors in the chemoreceptor trigger zone of the medulla.[2] It was also explored for its sedative effects and used in early forms of aversion therapy, particularly for alcoholism.[1][2] These early applications, while distant from its modern use, were the first indicators of its powerful central nervous system activity.

The Dopaminergic Revolution: Unveiling the True Mechanism

The pivotal shift in apomorphine's history came with the burgeoning field of neuropharmacology and the discovery of dopamine's role in the brain.

A New Target: Dopamine and Parkinson's Disease

In the 1950s, dopamine was identified as a key neurotransmitter in the brain.[2][4] This was followed by the crucial discovery that the motor symptoms of Parkinson's disease were linked to the degeneration of dopamine-producing neurons in the substantia nigra.[5] This finding laid the groundwork for a new therapeutic strategy: dopamine replacement.

Apomorphine's True Calling

The critical connection was made in 1965 by A. N. Ernst, who demonstrated that apomorphine is a powerful stimulant of dopamine receptors.[1][2][4] This discovery, highlighting the structural--effect relationship between apomorphine and dopamine, repositioned the drug as a potential treatment for Parkinson's disease.[1] The first clinical use for Parkinson's was reported in 1970 by Cotzias et al.[2] Although its emetic side effects and short half-life made oral administration impractical, this marked the beginning of its journey as an anti-parkinsonian agent.[2][4] Subsequent work in the 1980s demonstrated that co-administration with an antiemetic like domperidone and delivery via subcutaneous injection could overcome these limitations, unlocking its remarkable efficacy in treating motor fluctuations.[2][6]

Pharmacological Profile: A Non-Selective Agonist

Apomorphine is a non-ergoline, non-selective dopamine agonist that interacts with both major families of dopamine receptors: D1-like (D1, D5) and D2-like (D2, D3, D4).[7][8] It exhibits a higher affinity for the D2-like subfamily.[2] Beyond dopamine receptors, it also acts on serotonergic (5-HT) and α-adrenergic receptors.[1][2][7]

Receptor Binding Affinity

The following table summarizes the receptor binding profile of apomorphine. It acts as an agonist at dopamine and several serotonin receptors, and as an antagonist at others.

| Receptor Target | Family | Action | Affinity (Ki, nM) |

| Dopamine D2 | D2-like | Agonist | ~29[9] |

| Dopamine D3 | D2-like | Agonist | High |

| Dopamine D4 | D2-like | Agonist | High |

| Dopamine D1 | D1-like | Agonist | Moderate |

| Dopamine D5 | D1-like | Agonist | High[10] |

| 5-HT2A | Serotonin | Antagonist | High[2] |

| 5-HT2C | Serotonin | Antagonist | High[2] |

| α-adrenergic | Adrenergic | Antagonist | High[2] |

| (Note: Specific Ki values can vary between studies. The table represents a synthesis of available data. "High" and "Moderate" are used where precise, consistent values are not available in the provided search results.) |

Pharmacokinetic Properties

Apomorphine's clinical utility is heavily influenced by its pharmacokinetics, particularly its rapid onset and short duration of action.

| Parameter | Value (Subcutaneous Administration) |

| Bioavailability | 100%[2][11] |

| Time to Peak Plasma Conc. (Tmax) | 10–20 minutes[10] |

| Elimination Half-Life | ~40 minutes[2][11] |

| Duration of Action | 60–90 minutes[2][11] |

| Protein Binding | ~50% (up to 99.9% to albumin)[2][10][11] |

| Metabolism | Primarily hepatic (Phase II: glucuronidation, sulfation)[2][11] |

| Excretion | Primarily hepatic[2][11] |

Mechanism of Action: Dopaminergic Signaling Pathways

Apomorphine exerts its therapeutic effects by mimicking the action of dopamine in the brain, primarily within the nigrostriatal pathway to improve motor control.[2] Its agonism at both D1-like and D2-like receptors is thought to contribute to its levodopa-like efficacy.[12][13] These receptor families are coupled to different G-proteins and trigger distinct intracellular signaling cascades.

-

D1-like Receptors (D1, D5): These receptors are coupled to the Gs protein. Activation leads to the stimulation of adenylyl cyclase (AC), which increases the production of the second messenger cyclic AMP (cAMP).

-

D2-like Receptors (D2, D3, D4): These receptors are coupled to the Gi protein.[2] Activation inhibits adenylyl cyclase, thereby decreasing cAMP levels.[14]

Recent research has also focused on G protein-independent signaling, particularly through β-arrestin. Studies show that apomorphine differentially engages the cAMP and β-arrestin pathways compared to dopamine, which may account for differences in its therapeutic and adverse effect profiles.[12][15]

Key Experimental Protocols: Characterizing Receptor Interaction

The characterization of apomorphine as a dopamine agonist relies on fundamental pharmacological assays. Radioligand competition binding assays are a cornerstone technique used to determine the affinity of a drug for a specific receptor.

Protocol: Radioligand Competition Binding Assay for Dopamine D2 Receptors

This protocol outlines a typical procedure to determine the binding affinity of apomorphine for the D2 receptor using a radiolabeled antagonist.

Objective: To determine the inhibitory constant (Ki) of apomorphine at the human dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from cells expressing human D2 receptors (e.g., CHO or HEK293 cells).[16]

-

Radioligand: A high-affinity D2 antagonist, such as [³H]Raclopride.[17]

-

Test Compound: Apomorphine hydrochloride.

-

Non-specific Agent: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM Sulpiride) to determine non-specific binding.[17]

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Equipment: 96-well plates, filtration apparatus, glass fiber filters, liquid scintillation counter, scintillation fluid.

Methodology:

-

Preparation: Serially dilute apomorphine to create a range of concentrations.

-

Incubation: In a 96-well plate, combine the D2 receptor membranes, a fixed concentration of [³H]Raclopride (e.g., 2 nM), and varying concentrations of apomorphine.[17]

-

Total Binding Wells: Contain membranes and radioligand only.

-

Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of sulpiride.[17]

-

Competition Wells: Contain membranes, radioligand, and each dilution of apomorphine.

-

-

Incubation Period: Incubate the plates at room temperature for a defined period (e.g., 120 minutes) to allow binding to reach equilibrium.[16]

-

Termination & Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (filtrate).

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[17]

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the apomorphine concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of apomorphine that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

Clinical Validation and Modern Use

The pharmacological understanding of apomorphine paved the way for its clinical development as a treatment for advanced Parkinson's disease.

Efficacy in Clinical Trials

Numerous clinical trials have confirmed the efficacy of subcutaneous apomorphine for treating "off" episodes—periods when standard medications are not working well.[18]

-

Rapid Onset: It provides a rapid and effective relief from "off" periods, with an onset of motor effect in as little as 3-14 minutes.[6]

-

Reduction in "Off" Time: Studies have demonstrated a significant reduction in daily "off" time. One randomized, double-blind study showed that patients on apomorphine experienced an average reduction of 2.5 hours in "off" time per day compared to only 30 minutes for the placebo group.[18] Continuous subcutaneous infusion has been shown to reduce daily "off" time by around 50%.[6][8]

-

Levodopa-like Efficacy: Comparative studies have shown that apomorphine has an efficacy on motor symptoms that is virtually indistinguishable from levodopa, albeit with a much shorter duration of effect.[6]

Modern Formulations

Given its poor oral bioavailability and potent emetic effect, apomorphine is not administered orally. Current clinically utilized routes include:

-

Intermittent Subcutaneous Injection: Using a pen-like device for rapid relief of "off" episodes.[1][2]

-

Continuous Subcutaneous Infusion: Via a portable pump to provide more constant dopaminergic stimulation and reduce motor fluctuations.[1][2]

-

Sublingual Film: A more recent, non-invasive formulation.[2][11]

Conclusion

The history of apomorphine is a testament to scientific serendipity and persistent investigation. From its origin as a chemical modification of morphine, it was first repurposed as an emetic before its true potential was unlocked by the discovery of its potent dopamine agonist activity. Through decades of pharmacological characterization and clinical development, apomorphine has been firmly established as a vital, rapid-acting therapy for managing the debilitating motor fluctuations of advanced Parkinson's disease. Its journey underscores the critical importance of understanding fundamental receptor pharmacology and highlights how an old molecule can be continually repurposed and refined to meet modern therapeutic challenges.

References

- 1. The Many Faces of Apomorphine: Lessons from the Past and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apomorphine - Wikipedia [en.wikipedia.org]

- 3. The Mechanism of the Morphine-Apomorphine Rearrangement [article.sapub.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Dopamine D(2/3) receptor occupancy of apomorphine in the nonhuman primate brain--a comparative PET study with [11C]raclopride and [11C]MNPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. youtube.com [youtube.com]

- 12. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors | springermedizin.de [springermedizin.de]

- 13. researchgate.net [researchgate.net]

- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 15. researchgate.net [researchgate.net]

- 16. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

- 18. pharmaceutical-journal.com [pharmaceutical-journal.com]

what is the neuropharmacological profile of apomorphine

An In-depth Technical Guide on the Neuropharmacological Profile of Apomorphine

Introduction

Apomorphine is an aporphine alkaloid, historically known as a morphine derivative, though it does not bind to opioid receptors.[1] It is a potent, non-ergoline dopamine agonist used clinically for the treatment of hypomobility "off" episodes in advanced Parkinson's disease.[2][3][4] Its efficacy in managing motor symptoms is comparable to that of levodopa, which is attributed to its broad action on dopamine receptors.[5][6] Beyond its well-established role as a dopamine agonist, apomorphine exhibits a complex pharmacological profile, interacting with serotonin and adrenergic receptor systems.[6][7] This guide provides a detailed technical overview of apomorphine's receptor binding characteristics, functional activity, and the downstream signaling pathways it modulates, intended for researchers and professionals in drug development.

Receptor Binding and Functional Activity Profile

Apomorphine is classified as a non-selective dopamine agonist, activating both D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families.[6][8] It generally displays higher activity and affinity for the D2-like receptors.[1][9] Additionally, apomorphine interacts with multiple serotonin (5-HT) and α-adrenergic receptors, where it can act as an antagonist.[1][6]

Dopamine Receptor Profile

Apomorphine acts as an agonist at all dopamine receptor subtypes.[2][8] Its potent efficacy on cAMP signaling across all dopamine receptor subtypes may explain its clinical effectiveness, which is similar to that of levodopa.[5] The stimulation of D2 receptors in the caudate-putamen is thought to be a key mechanism for its therapeutic action on motor control.[2]

Table 1: Apomorphine Binding Affinities (Ki) and Functional Potencies (EC50/IC50) at Dopamine Receptors

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Potency (EC50/IC50) | Pathway | Reference |

| Dopamine D1 | - | Agonist | - | G-protein (cAMP) | [1][5] |

| - | Agonist | Lower Emax vs. Dopamine | β-Arrestin | [5] | |

| Dopamine D2 | 0.62 nM | Agonist | - | G-protein (cAMP) | [2][5] |

| - | Agonist | Similar to Dopamine | β-Arrestin | [5] | |

| Dopamine D3 | High Affinity | Agonist | Similar to Dopamine | G-protein (cAMP) | [2][5] |

| - | Agonist | Similar to Dopamine | β-Arrestin | [5] | |

| Dopamine D4 | High Affinity | Agonist | - | G-protein (cAMP) | [1][5] |

| - | Agonist | Lower Emax vs. Dopamine | β-Arrestin | [5] | |

| Dopamine D5 | High Affinity | Agonist | - | G-protein (cAMP) | [2][5] |

| - | Agonist | Lower Emax vs. Dopamine | β-Arrestin | [5] |

Note: Specific Ki and EC50 values are often dependent on the experimental system (e.g., cell line, tissue preparation) and assay conditions. The data presented is a synthesis from available literature.

Serotonin and Adrenergic Receptor Profile

Apomorphine also demonstrates significant affinity for several serotonin and adrenergic receptors, typically acting as an antagonist at these sites.[1] This interaction may contribute to its overall therapeutic effects and side-effect profile.

Table 2: Apomorphine Binding and Functional Activity at Serotonin and Adrenergic Receptors

| Receptor Subtype | Binding Affinity | Functional Activity | Reference |

| 5-HT1A | Moderate | Agonist | [2][6] |

| 5-HT2A | High Affinity | Antagonist | [1][6] |

| 5-HT2B | High Affinity | Antagonist | [1][6] |

| 5-HT2C | High Affinity | Antagonist | [1][6] |

| α1B-Adrenergic | Moderate | Agonist/Antagonist | [4][6] |

| α1D-Adrenergic | Moderate | Agonist/Antagonist | [4][6] |

| α2A-Adrenergic | High Affinity | Antagonist | [1][6] |

| α2B-Adrenergic | High Affinity | Antagonist | [1][6] |

| α2C-Adrenergic | High Affinity | Antagonist | [1][6] |

Signaling Pathways

The functional effects of apomorphine are mediated through its interaction with G-protein coupled receptors (GPCRs), leading to the activation of distinct intracellular signaling cascades. The primary pathways involve G-protein-mediated modulation of adenylyl cyclase and the recruitment of β-arrestin.

G-Protein Signaling

Dopamine receptors are canonically coupled to different G-protein subfamilies.

-

D1-like receptors (D1 and D5) couple to Gαs proteins, which activate adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels.[10]

-

D2-like receptors (D2, D3, and D4) couple to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP.[1][10]

Apomorphine's agonism at these receptors modulates the cAMP pathway accordingly.[5]

β-Arrestin Signaling

In addition to G-protein coupling, GPCR activation by agonists like apomorphine leads to receptor phosphorylation by G-protein-coupled receptor kinases (GRKs).[11] This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin recruitment desensitizes the G-protein response and initiates a separate wave of signaling, often related to receptor internalization and activation of pathways like the MAPK/ERK cascade.[10][11] Studies show that apomorphine recruits β-arrestin at all dopamine receptors, although with lower maximal effects at D1, D4, and D5 receptors compared to dopamine.[5] This biased agonism, where a ligand differentially activates G-protein versus β-arrestin pathways, may be crucial to its therapeutic profile and side effects.[10]

Experimental Protocols

The characterization of apomorphine's neuropharmacological profile relies on a suite of standardized in vitro assays.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a ligand for a receptor.[12] They measure the direct interaction between a radiolabeled ligand and the receptor target in cell membrane preparations or tissue homogenates.[13]

-

Principle: Competitive binding assays determine the affinity (Ki) of an unlabeled compound (apomorphine) by measuring its ability to displace a radiolabeled ligand of known affinity from the receptor.

-

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors).

-

Unlabeled apomorphine at various concentrations.

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Glass fiber filters and a cell harvester/filtration manifold.

-

Scintillation counter.

-

-

Protocol:

-

Incubate a fixed amount of membrane preparation with a fixed concentration of radioligand (typically at or below its Kd value) and a range of concentrations of unlabeled apomorphine.[12]

-

Allow the reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, separating bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis: The concentration of apomorphine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

[³⁵S]GTPγS Binding Assays

This is a functional assay that measures the first step in G-protein activation following receptor stimulation by an agonist.[14][15] It is particularly robust for Gi/o-coupled receptors.[15][16]

-

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates, providing a measurable signal of receptor activation.[15][17]

-

Materials:

-

Cell membranes expressing the GPCR of interest.

-

[³⁵S]GTPγS.

-

GDP (to ensure binding is agonist-dependent).

-

Apomorphine at various concentrations.

-

Assay buffer (containing Mg²⁺ and NaCl).

-

Filtration apparatus or Scintillation Proximity Assay (SPA) beads.

-

-

Protocol:

-

Pre-incubate cell membranes with apomorphine at various concentrations in the assay buffer containing GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 27-30°C) to allow for nucleotide exchange.[18]

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration or capture onto SPA beads.[14]

-

Quantify the amount of bound [³⁵S]GTPγS.

-

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of apomorphine. A dose-response curve is generated to determine the agonist's potency (EC50) and efficacy (Emax) for G-protein activation.[17]

Cell-Based Reporter Assays

These assays measure downstream consequences of receptor activation in living cells, such as changes in second messenger levels or gene transcription.[11][19]

-

Principle: Genetically modified cells are used that express the receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) linked to a response element.[20][21] For example, a cAMP response element (CRE) can drive reporter expression following activation of Gs- or Gi-coupled receptors.[21]

-

Materials:

-

Engineered cell line (e.g., HEK293 or CHO) stably or transiently expressing the receptor and reporter construct.

-

Apomorphine at various concentrations.

-

Cell culture medium and plates.

-

Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Luminometer or spectrophotometer.

-

-

Protocol:

-

Plate the engineered cells in a multi-well format (e.g., 96- or 384-well plates).

-

Treat the cells with a range of apomorphine concentrations.

-

Incubate for a period sufficient to allow for signal transduction and reporter gene expression (typically several hours).[20]

-

Lyse the cells to release the reporter enzyme.

-

Add the appropriate substrate and measure the signal (e.g., luminescence).

-

-

Data Analysis: The reporter signal is plotted against the apomorphine concentration to generate a dose-response curve, from which EC50 and Emax values are derived. These assays can be designed to measure G-protein signaling (via second messengers) or β-arrestin recruitment.[20][22]

Summary and Conclusion

Apomorphine possesses a rich and complex neuropharmacological profile, characterized by its primary action as a non-selective dopamine D1-like and D2-like receptor agonist, with a preference for the D2 family.[1][6] Its interactions extend to serotonergic and adrenergic systems, where it often functions as an antagonist.[1] The therapeutic efficacy of apomorphine is rooted in its ability to potently modulate canonical G-protein signaling pathways, while its capacity for biased agonism via the β-arrestin pathway may influence both its clinical benefits and adverse effect profile.[5] A thorough understanding of this profile, elucidated through a combination of binding and functional assays, is critical for the rational development of novel therapeutics for Parkinson's disease and other neurological disorders.

References

- 1. Apomorphine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. youtube.com [youtube.com]

- 4. Apomorphine | C17H17NO2 | CID 6005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors | springermedizin.de [springermedizin.de]

- 6. mdpi.com [mdpi.com]

- 7. The Many Faces of Apomorphine: Lessons from the Past and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Pharmacological Properties and Therapeutic Use of Apomorphine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. revvity.com [revvity.com]

- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. researchgate.net [researchgate.net]

- 19. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Structural Analysis of the Apomorphine Molecule: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the structural analysis of apomorphine, a potent non-ergoline dopamine agonist used in the treatment of Parkinson's disease. The document synthesizes data from crystallographic, spectroscopic, and computational studies to offer a comprehensive understanding of the molecule's architecture.

Core Molecular Data

Apomorphine is a chiral aporphine alkaloid derived from morphine through acid-catalyzed rearrangement.[1] Its chemical structure is foundational to its bioactivity, particularly its affinity for dopamine receptors.[2]

Molecular Structure

The fundamental structure of apomorphine consists of a tetracyclic aporphine ring system with two hydroxyl groups at the 10 and 11 positions, which are crucial for its dopaminergic activity.[3]

Caption: 2D chemical structure of the Apomorphine molecule.

Physicochemical Properties

A summary of the core physicochemical properties of apomorphine is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₇NO₂ | [4][5] |

| Molecular Weight | 267.32 g/mol | [4][5] |

| IUPAC Name | (6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | [4] |

| CAS Number | 58-00-4 | [4] |

| Chirality | Exists as R-(-)-apomorphine and S-(+)-apomorphine enantiomers | [2] |

Crystallographic Analysis

X-ray crystallography has been instrumental in defining the three-dimensional conformation of apomorphine. Studies on its hydrochloride hydrate salt reveal a non-planar structure with specific torsion angles that are critical for receptor binding.

Crystal System and Unit Cell Parameters

The crystal structure of apomorphine hydrochloride hydrate has been determined, providing precise atomic coordinates and spatial arrangement.

| Parameter | Value | Source(s) |

| Crystal System | Orthorhombic | [1][6] |

| Space Group | P2₁2₁2₁ | [1][6] |

| Cell Dimensions | a = 13.279 Å, b = 20.317 Å, c = 11.562 Å | [1] |

| Molecules per Unit Cell (Z) | 8 (two molecules in the asymmetric unit) | [1][6] |

Key Torsional Angles

The conformation of the dopamine-like moiety within the apomorphine structure is described by key torsion angles. The two molecules (A and B) in the asymmetric unit exhibit slight conformational differences.[1]

| Torsion Angle | Molecule A | Molecule B | Description | Source(s) |

| τ₁ (C(1)-C(2)-C(7)-C(8)) | 146° | 133° | Describes the orientation of the catechol ring. | [1] |

| τ₂ (C(7)-C(8)-N) | -178° | -178° | Describes the conformation of the ethylamine side chain. | [1] |

Spectroscopic Data

Spectroscopic methods provide detailed information about the chemical environment of atoms and the nature of chemical bonds within the apomorphine molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR is a key technique for structural elucidation. The chemical shift of the N-methyl (N-CH₃) protons is particularly sensitive to the protonation state of the nitrogen atom, allowing for the differentiation between the free base and salt forms.[7][8]

| Nucleus | Functional Group | Chemical Shift (δ) Range / Value | Notes | Source(s) |

| ¹H | N-CH₃ | ~2.6 - 3.2 ppm | The precise shift is dependent on the free base to salt ratio. A calibration curve can be established. | [7][8] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of apomorphine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for its quantification in biological matrices.[9][10]

| Technique | Ionization Mode | Mass Transition (m/z) | Fragment Assignment | Source(s) |

| LC-MS/MS | ESI Positive | 268 → 237 | [M+H]⁺ → Loss of the ethylamine side chain fragment | [9][10] |

| EI-MS | Electron Impact | 267 | Molecular Ion (M⁺) | [11] |

| EI-MS | Electron Impact | 266 | [M-H]⁺ | [11] |

| EI-MS | Electron Impact | 252 | [M-CH₃]⁺ | [11] |

Vibrational Spectroscopy (FT-IR & Raman)

| Wavenumber (cm⁻¹) | Assignment | Technique | Source(s) |

| ~3200-3500 (broad) | O-H stretching (phenolic) | IR | [General] |

| ~3010-3100 | Aromatic C-H stretching | IR | [General] |

| ~2800-3000 | Aliphatic C-H stretching (CH₂, CH₃) | IR | [General] |

| 1618, 1589 | Aromatic C=C ring stretching | Raman | [9] |

| 1486 | C-H bending | Raman | [9] |

| 1302 | O-H in-plane bending / CH₂ twisting and wagging | Raman | [9] |

| ~1200-1300 | C-O stretching (phenolic), C-N stretching (tertiary amine) | IR | [General] |

Computational Analysis

Theoretical chemistry provides insights into the molecule's preferred conformation and electronic properties. Conformational analysis and geometry optimization studies indicate that the molecule's activity is linked to its specific low-energy three-dimensional shape.[12] Computational docking studies have further elucidated the binding interactions between apomorphine and the dopamine D2 receptor, highlighting key amino acid residues involved in the binding process.[13]

| Method | Finding | Source(s) |

| Conformational Analysis | The most stable conformation exists at a minimum potential energy of -88702.9595 kcal/mol. | [12] |

| Molecular Docking | Apomorphine forms critical interactions with residues in the active site of the D2 receptor. |

Experimental Protocols

This section outlines the methodologies employed in the structural characterization of apomorphine.

X-ray Crystallography of Apomorphine HCl Hydrate

-

Crystallization: Crystals are typically obtained from aqueous solutions of apomorphine hydrochloride.[6]

-

Data Collection: Three-dimensional intensity data is collected using an automatic linear diffractometer.[1]

-

Structure Solution and Refinement: The structure is solved using Patterson methods and refined by full-matrix least-squares methods.[1] The final R-value for the hydrochloride structure was 4.5% for 1539 observed reflections.[1]

LC-MS/MS Quantification in Human Plasma

This protocol describes a method for the simultaneous quantification of apomorphine and its metabolites.[9]

Caption: Workflow for LC-MS/MS analysis of apomorphine.

¹H NMR for Free Base/Salt Ratio Determination

-

Sample Preparation: Sublingual tablet drug products are prepared for analysis. Excipients do not interfere with the N-CH₃ signal.[7]

-

Instrumentation: A standard ¹H NMR spectrometer.

-

Analysis: The chemical shift of the N-methyl (N-CH₃) proton signal is measured.

-

Quantification: A standard calibration curve of the chemical shift as a function of the proportion of freebase to salt forms is established. The correlation coefficient (r²) for a typical calibration is >0.99.[7]

Interaction with Signaling Pathways

Apomorphine exerts its therapeutic effects primarily by acting as a direct agonist at dopamine receptors, with a high affinity for D2, D3, and D5 receptor subtypes.[2] Its stimulation of post-synaptic D2 receptors in the brain's caudate-putamen, a key region for motor control, is believed to be the principal mechanism for alleviating motor symptoms in Parkinson's disease.

Caption: Simplified signaling pathway of apomorphine at the D2 receptor.

References

- 1. IR _2007 [uanlch.vscht.cz]

- 2. Vibration spectroscopy and body biofluids: Literature review for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. researchgate.net [researchgate.net]

- 5. Vibrational spectroscopy and multiphoton microscopy for label-free visualization of nervous system degeneration and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Far-Infrared Spectroscopy as A Probe for Polymorph Discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Understanding Apomorphine-Induced Stereotypy in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of apomorphine-induced stereotypy in rodent models, a critical tool in neuropsychiatric and neurodegenerative drug discovery. This document details the underlying neurobiological mechanisms, standardized experimental protocols, and quantitative data analysis, offering a robust resource for researchers in the field.

Core Concepts: The Neurobiology of Apomorphine-Induced Stereotypy

Apomorphine is a non-selective dopamine agonist that directly stimulates both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[1] Its administration to rodents at higher doses induces a range of stereotyped behaviors, which are repetitive, invariant, and seemingly purposeless motor patterns.[2] These behaviors are primarily mediated by the activation of postsynaptic dopamine receptors within the basal ganglia, particularly in the striatum and substantia nigra.[3][4]

The expression of stereotypy is a complex interplay between D1 and D2 receptor co-activation.[5][6] While D2 receptor activation is considered crucial, D1 receptor stimulation is also necessary for the full expression of these behaviors.[5][6] The intensity and nature of the stereotyped behaviors are dose-dependent. Lower doses of apomorphine (<0.5 mg/kg) can actually inhibit motor activity by preferentially acting on presynaptic D2 autoreceptors, which reduces endogenous dopamine release.[7] Higher doses, however, lead to the characteristic stereotypies such as sniffing, licking, gnawing, and climbing.[7]

Beyond the dopaminergic system, other neurotransmitter systems, including the GABAergic and glutamatergic pathways, also modulate apomorphine-induced stereotypies.[8][9] Agents that enhance GABAergic transmission have been shown to reduce the intensity of these behaviors.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on apomorphine-induced stereotypy in rodents, providing a comparative overview of dosages and their effects.

Table 1: Apomorphine Dosage and Corresponding Stereotyped Behaviors in Mice

| Apomorphine Dose (mg/kg) | Route of Administration | Observed Stereotyped Behaviors | Reference(s) |

| < 0.5 | Not Specified | Inhibition of motor activity | [7] |

| 2.0 - 4.0 | Not Specified | Climbing behavior | [7] |

| 5.0 | s.c. | Complex stereotypies including sniffing, licking, and climbing | [7][10] |

| 10.0 | s.c. | Intensive gnawing | [7][10] |

| 40.0 | Not Specified | Induction of long-lasting sensitization of stereotyped behavior | [11] |

Table 2: Apomorphine and Other Pharmacological Agents in Rats

| Drug | Dose (mg/kg) | Route of Administration | Effect on Apomorphine-Induced Stereotypy | Reference(s) |

| Apomorphine | 0.16 | i.p. | Training dose for drug discrimination studies | [1] |

| Apomorphine | 0.5 | s.c. | Induction of gnawing, licking, and sniffing | [12] |

| Apomorphine | 1.0 | s.c. | Used in chronic treatment studies to induce sensitization | [13] |

| Apomorphine | 5.0 | i.p. | Induction of oral stereotypies (sniffing, licking, biting) | [13] |

| Apomorphine | 10.0 | s.c. | Potentiation of stereotypy in food-deprived rats | [14] |

| Haloperidol | 0.5 | i.p. | Induces catalepsy, used to assess D2 receptor blockade | [13] |

| Haloperidol | 5.0 | i.p. | Daily for 21 days enhances apomorphine-induced stereotypy | [15] |

| cis-Flupenthixol | 2.5 | i.p. | Daily for 21 days enhances apomorphine-induced stereotypy | [15] |

| Sulpiride | 2 x 100 | i.p. | Daily for 21 days enhances apomorphine-induced stereotypy | [15] |

| SCH 23390 | 0.05 | Not Specified | Antagonizes the development of behavioral sensitization | [12] |

| Raclopride | 0.1 | Not Specified | Antagonizes the development of behavioral sensitization | [12] |

| Clozapine | 20.0 | Not Specified | Antagonizes the development of behavioral sensitization | [12] |

Detailed Experimental Protocols

This section outlines a standardized methodology for conducting an apomorphine-induced stereotypy experiment in rodents.

Materials and Animals

-

Animals: Male Wistar rats or CF-1 mice are commonly used.[11][14] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless the experimental design requires food deprivation.[14]

-

Apomorphine Hydrochloride: Dissolved in 0.9% saline, often with 0.1% ascorbic acid to prevent oxidation. The solution should be freshly prepared and protected from light.[16]

-

Other Pharmacological Agents: As required by the experimental design (e.g., dopamine antagonists like haloperidol or SCH 23390).

-

Observation Chambers: Transparent boxes (e.g., 20 x 20 x 40 cm for mice) to allow for clear observation and video recording of behavior.[7]

Experimental Procedure

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment begins.[7][16] Place each animal individually into an observation chamber for a 30-minute habituation period prior to drug administration.[7]

-

Drug Administration: Administer apomorphine or vehicle via the desired route (subcutaneous (s.c.) or intraperitoneal (i.p.) are common). Doses will vary depending on the research question (see Tables 1 and 2).

-

Observation and Scoring: Immediately after injection, begin observing and scoring the animal's behavior. A common method is a time-sampling procedure where the animal is observed for a set period (e.g., 30 seconds) at regular intervals (e.g., every 5 minutes) over a total observation period of 30-60 minutes.[2][7] The observer should be blinded to the treatment conditions.[2]

-

Behavioral Scoring: Stereotyped behaviors are typically rated on a discontinuous scale. A common scoring system is as follows:

-

0: Asleep or stationary, no stereotyped behavior.

-

1: Active, but no stereotyped behavior.

-

2: Repetitive movements of the head (sniffing) or limbs.

-

3: Continuous sniffing, licking, or gnawing of the cage floor or walls.

-

4: Intense, continuous sniffing, licking, or gnawing, with exclusion of other behaviors.

-

5: Intense gnawing or licking that includes biting the cage bars.

Alternatively, specific behaviors like sniffing, climbing, and licking can be counted or timed.[7] For gnawing, a quantifiable method involves providing a corrugated paper and counting the number of penetrations or tears in a grid overlay.[10]

-

-

Data Analysis: The data can be analyzed by comparing the mean stereotypy scores between treatment groups using appropriate statistical tests, such as ANOVA followed by post-hoc tests.[17]

Visualizing the Mechanisms and Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying apomorphine-induced stereotypy.

Signaling Pathways

Caption: Dopaminergic signaling pathway activated by apomorphine.

Experimental Workflow

Caption: Typical workflow for an apomorphine-induced stereotypy study.

This guide provides a foundational understanding and practical framework for utilizing the apomorphine-induced stereotypy model in rodents. By adhering to standardized protocols and employing robust data analysis, researchers can generate reliable and reproducible results, contributing to the advancement of neuropharmacology and the development of novel therapeutics.

References

- 1. Evidence that the stimulus properties of apomorphine are mediated by both D1 and D2 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apomorphine and amphetamine stereotypy after 6-hydroxydopamine lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ontogeny of apomorphine-induced stereotypy and its D1 and D2 receptor mediation in rats depleted of dopamine as neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D1 and D2 dopamine binding site up-regulation and apomorphine-induced stereotypy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Apomorphine stereotypies and transmitter mechanisms in the striatum. I. Changes in the apomorphine stereotypies caused by drugs acting on the GABA-ergic, dopaminergic and cholinergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Glutamatergic neurons and GABAergic neurons of medial prefrontal cortex control hoarding-like behavior [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Behavioral effects of chronic apomorphine, and D-1/D-2 dopamine receptor activities in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic study of apomorphine-induced stereotypy in food deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Apomorphine-induced rotations [protocols.io]

- 17. researchgate.net [researchgate.net]

Foundational Research on Apomorphine's Emetic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the emetic properties of apomorphine. It covers the core mechanism of action, detailed experimental protocols for studying its effects, and quantitative data to support further research and development in this area.

Core Mechanism of Action: D2 Receptor Agonism in the Chemoreceptor Trigger Zone

Apomorphine's primary emetic action is mediated through its potent agonism of dopamine D2-like receptors (D2, D3, and D4) located in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[1][2] The CTZ is situated in the area postrema, a region with a permeable blood-brain barrier, allowing circulating substances like apomorphine to directly stimulate its receptors.[1][3][4]

Upon binding to D2 receptors in the CTZ, apomorphine initiates a signaling cascade that ultimately leads to the activation of the vomiting center in the brainstem.[1][5] While the complete downstream signaling is complex and involves multiple pathways, key components include the modulation of adenylyl cyclase and the activation of ERK (extracellular signal-regulated kinase) and Akt/GSK-3 signaling pathways.[3][5] This neuronal signaling from the CTZ to the nucleus tractus solitarius and other parts of the vomiting center coordinates the physiological response of emesis.[1][5]

Quantitative Data on Apomorphine's Emetic Properties

The following tables summarize key quantitative data from foundational research on apomorphine, including its binding affinities for dopamine receptors and effective doses for inducing emesis in various species.

Table 1: Apomorphine Receptor Binding Affinities (Ki, nM)

| Receptor Subtype | Reported Ki (nM) |

| Dopamine D1 | 83[3] |

| Dopamine D2 | 13.5[3] |

| Dopamine D3 | - |

| Dopamine D4.2 | 3.9[3] |

| Dopamine D4.4 | 15[3] |

| Dopamine D4.7 | 5.9[3] |

| Dopamine D5 | 5.4[3] |

Table 2: Effective Doses of Apomorphine for Emesis Induction

| Species | Route of Administration | Effective Dose | Success Rate | Reference |

| Dog | Subcutaneous (s.c.) | 0.04 - 0.1 mg/kg | - | [6] |

| Dog | Intravenous (i.v.) | 0.05 mg/kg | - | [7] |

| Dog | Intravenous (i.v.) | - | 90.6% | [8] |

| Dog | Ocular Insert | - | 83.5% | [8] |

| Human | Subcutaneous (s.c.) | 0.05 mg/kg | 100% (in placebo group) | [9] |

| Ferret | Subcutaneous (s.c.) | 0.25 mg/kg | - | [10] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon foundational research. The following are generalized protocols for inducing and evaluating apomorphine-induced emesis in preclinical and clinical settings.

Animal Model Protocol (Dog)

This protocol is a composite based on common practices in veterinary and pharmacological research.[6][10][11]

-

Animal Selection and Acclimatization:

-

Use healthy, adult dogs (e.g., Beagles) of a specified sex and weight range.

-

Acclimatize animals to the laboratory environment and observation cages for a minimum of 3-5 days before the experiment.

-

Fast animals overnight with free access to water.

-

-

Apomorphine Preparation and Administration:

-

Prepare a fresh solution of apomorphine hydrochloride in sterile saline.

-

Administer apomorphine via the desired route (e.g., subcutaneous, intravenous, or into the conjunctival sac).

-

-

Observation and Data Collection:

-

Immediately after administration, place the animal in an observation cage.

-

Observe continuously for a predefined period (e.g., 60 minutes).

-

Record the following parameters:

-

Latency to the first emetic episode (retching or vomiting).

-

Total number of emetic episodes.

-

Duration of emetic episodes.

-

Behavioral changes (e.g., sedation, salivation).

-

-

-

Anti-emetic Testing (if applicable):

-

Administer the test anti-emetic compound at a specified time before the apomorphine challenge.

-

Compare the emetic response in the treated group to a vehicle-control group.

-

Human Volunteer Protocol

This protocol is based on a model for testing anti-emetic drugs in healthy volunteers.[9]

-

Subject Selection:

-

Recruit healthy, young, male volunteers.

-

Obtain informed consent and perform a medical screening.

-

-

Pre-treatment and Apomorphine Challenge:

-

Administer the test anti-emetic or placebo in a double-blind, crossover design.

-

After a specified time, administer a uniform subcutaneous dose of apomorphine (e.g., 0.05 mg/kg).

-

-

Emesis Evaluation:

-

Monitor subjects for the occurrence of nausea and vomiting.

-

Record the incidence of emesis in each treatment group.

-

References

- 1. Chemoreceptor trigger zone - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Dopamine receptors in emesis: Molecular mechanisms and potential therapeutic function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of dopamine receptor antagonists on gastrin and vomiting responses to apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. An apomorphine-induced vomiting model for antiemetic studies in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]

- 11. Central mechanisms for apomorphine-induced emesis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Subcutaneous Apomorphine Infusion in Parkinson's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apomorphine, a potent non-ergoline dopamine agonist, is a valuable therapeutic agent for managing motor fluctuations in advanced Parkinson's disease (PD).[1][2] Its utility extends to preclinical research, where it is employed in various animal models of PD to investigate disease mechanisms and evaluate potential therapeutic interventions. Continuous subcutaneous infusion of apomorphine, mirroring its clinical application, offers a method for achieving steady-state plasma concentrations, which is crucial for assessing its long-term effects on motor symptoms and potential neuroprotective properties.[3]

These application notes provide a detailed protocol for establishing a continuous subcutaneous apomorphine infusion paradigm in a murine model of Parkinson's disease, specifically the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced model. The protocols and data presented are synthesized from published preclinical research to guide researchers in the successful implementation of this experimental model.

Key Applications

-

Evaluation of therapeutic efficacy: Assessing the potential of novel compounds to ameliorate motor deficits in combination with continuous dopaminergic stimulation.

-

Neuroprotection and neurorestoration studies: Investigating the long-term effects of therapeutic agents on the survival and function of dopaminergic neurons in the presence of continuous apomorphine treatment.[3][4]

-

Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of apomorphine and other co-administered drugs under steady-state conditions.

Experimental Protocols

Parkinson's Disease Animal Model Induction (MPTP Model)

This protocol describes the induction of a Parkinson's disease phenotype in mice using MPTP.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

MPTP hydrochloride (Sigma-Aldrich)

-

Sterile 0.9% saline

-

Appropriate personal protective equipment (PPE) for handling neurotoxins

Procedure:

-

Preparation of MPTP Solution: Dissolve MPTP-HCl in sterile 0.9% saline to a final concentration of 2 mg/mL. Prepare this solution fresh on the day of injection and protect it from light.

-

Administration: Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals.

-

Post-Injection Monitoring: House the mice in a designated and properly ventilated area for at least 72 hours post-injection to allow for the excretion of MPTP and its toxic metabolite, MPP+.[5] Monitor the animals closely for any signs of distress.

Continuous Subcutaneous Apomorphine Infusion

This protocol details the preparation and implantation of osmotic minipumps for the continuous subcutaneous delivery of apomorphine.

Materials:

-

Apomorphine hydrochloride (Sigma-Aldrich)

-

Sterile 0.9% saline containing 0.1% sodium metabisulfite (as an antioxidant)

-

Osmotic minipumps (e.g., Alzet Model 1007D or equivalent for 7-day infusion in mice)[6]

-

Surgical instruments for small animal surgery

-

Anesthetic (e.g., isoflurane)

-

Analgesic

-

Wound clips or sutures

Procedure:

-

Apomorphine Solution Preparation and Pump Filling:

-

Dose Selection: A neuroprotective effect has been observed with a delivery rate of 3.15 mg/kg/day of apomorphine.[3]

-

Concentration Calculation:

-

The delivery rate of the Alzet Model 1007D pump is 0.5 µL/hour.

-

For a 25g mouse, the total daily dose is 3.15 mg/kg/day * 0.025 kg = 0.07875 mg/day.

-

The required hourly infusion rate is 0.07875 mg/day / 24 hours/day = 0.00328 mg/hour.

-

The required concentration of the apomorphine solution is 0.00328 mg/hour / 0.5 µL/hour = 0.00656 mg/µL or 6.56 mg/mL.

-

-

Preparation: Dissolve the calculated amount of apomorphine hydrochloride in the sterile saline/sodium metabisulfite solution. Filter-sterilize the solution.

-

Pump Filling: Following the manufacturer's instructions, fill the osmotic minipumps with the apomorphine solution.

-

-

Surgical Implantation:

-

Anesthetize the mouse using isoflurane.

-

Shave and disinfect the skin on the back, slightly posterior to the scapulae.

-

Make a small midline incision in the skin.

-

Create a subcutaneous pocket by blunt dissection.

-

Insert the filled osmotic minipump into the subcutaneous pocket.

-

Close the incision with wound clips or sutures.

-

Administer a post-operative analgesic.

-

Monitor the animal during recovery from anesthesia.

-

-

Post-Operative Care:

-

House the animals individually for the first 24 hours to prevent interference with the surgical site.

-

Monitor the animals daily for signs of pain, infection, or other complications.

-

Wound clips or non-absorbable sutures should be removed 7-10 days after surgery.

-

Data Presentation

The following tables summarize quantitative data from a study investigating the neurorescuing effects of continuous subcutaneous apomorphine infusion in an MPTP mouse model of Parkinson's disease.[3]

Table 1: Effect of Continuous Subcutaneous Apomorphine Infusion on Striatal Dopamine Levels in MPTP-Treated Mice

| Treatment Group | Striatal Dopamine (DA) (% of Control) |

| Saline + Saline Infusion | 100% |

| MPTP + Saline Infusion | 18% |

| MPTP + Apomorphine Infusion (0.5 mg/kg/day) | 45% |

| MPTP + Apomorphine Infusion (3.15 mg/kg/day) | 65% |

Table 2: Effect of Continuous Subcutaneous Apomorphine Infusion on Striatal Dopamine Metabolites in MPTP-Treated Mice

| Treatment Group | Striatal DOPAC (% of Control) | Striatal HVA (% of Control) |

| Saline + Saline Infusion | 100% | 100% |

| MPTP + Saline Infusion | 25% | 30% |

| MPTP + Apomorphine Infusion (3.15 mg/kg/day) | 70% | 75% |

Table 3: Effect of Continuous Subcutaneous Apomorphine Infusion on Tyrosine Hydroxylase (TH) and Dopamine Transporter (DAT) Immunoreactivity in the Striatum of MPTP-Treated Mice

| Treatment Group | TH Immunoreactivity (% of Control) | DAT Immunoreactivity (% of Control) |

| Saline + Saline Infusion | 100% | 100% |

| MPTP + Saline Infusion | 20% | 22% |

| MPTP + Apomorphine Infusion (3.15 mg/kg/day) | 75% | 78% |

Visualizations

Dopaminergic Signaling Pathway of Apomorphine

Caption: Apomorphine acts as an agonist at both presynaptic and postsynaptic dopamine receptors.

Experimental Workflow for Subcutaneous Apomorphine Infusion

Caption: Workflow for continuous apomorphine infusion in an MPTP mouse model.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Long-term effect of apomorphine infusion in advanced Parkinson’s disease: a real-life study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Continuous subcutaneous infusion of apomorphine rescues nigro-striatal dopaminergic terminals following MPTP injection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective and neurotrophic effect of apomorphine in the striatal 6-OHDA-lesion rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. modelorg.com [modelorg.com]

- 6. criver.com [criver.com]

Application Notes: Preparation and Stabilization of Apomorphine Solutions for Injection

Introduction

Apomorphine is a potent non-ergoline dopamine agonist used in the treatment of Parkinson's disease, particularly for managing "off" episodes.[1][2] A significant challenge in its clinical application is the inherent instability of apomorphine in aqueous solutions. Due to extensive first-pass hepatic metabolism, parenteral administration (typically subcutaneous injection) is required to achieve therapeutic efficacy.[3][4]

Apomorphine's chemical structure contains a catechol group that is highly susceptible to auto-oxidation, especially when exposed to air (oxygen) and light.[5][6] This degradation process leads to the formation of intensely colored quinone-type products, causing the solution to turn green or bluish-green, which is an indicator of instability and loss of potency.[5][7][8] The rate of this oxidative degradation is influenced by several factors, including pH, temperature, apomorphine concentration, and the presence of metal ions.[5]

Therefore, developing a stable formulation for apomorphine injection is critical. This involves implementing strategies to inhibit oxidation, such as:

-

Controlling pH: Maintaining an acidic pH (typically between 3.0 and 4.0) significantly slows the oxidation rate.[8][9]

-

Adding Antioxidants: Incorporating oxygen scavengers like ascorbic acid (AA) and sodium metabisulfite (SMB) is a primary stabilization technique.[10][11]

-

Using Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can be used to sequester trace metal ions that may catalyze oxidation.[8][10]

-

Excluding Oxygen: Preparing the solution under an inert atmosphere (e.g., nitrogen) and packaging it in sealed vials with a nitrogen headspace is crucial.[10][12]

-

Protection from Light and Heat: Storing the final product at reduced temperatures and protected from light further enhances stability.[12][13]

These notes provide detailed protocols for preparing and evaluating stable apomorphine solutions intended for research and pharmaceutical development.

Apomorphine Degradation and Stabilization Pathway

The primary degradation pathway for apomorphine is the oxidation of its catechol moiety into a quinone, which can further polymerize, leading to discoloration and loss of activity. Antioxidants protect apomorphine by preferentially reacting with oxygen.

Caption: Apomorphine degradation via oxidation and the protective mechanism of antioxidants.